(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride
Description
(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Properties
IUPAC Name |
(3S,4R)-4-methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-11-8-7(10)6-13-9(8)2-4-12-5-3-9;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLORPGQTYWWXME-KZYPOYLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(COC12CCOCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](COC12CCOCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine typically involves a multi-step process. One common approach is the spirocyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 2-Fluoro-1,3-diamino-4,6-dinitrobenzene
- 1-Adamantanecarboxylic acid
Uniqueness
Compared to these similar compounds, (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
The compound (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine; hydrochloride is a member of the spirocyclic class of compounds, which are characterized by their unique three-dimensional structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, relevant studies, and potential applications.
Chemical Structure and Properties
The chemical structure of (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine can be described as follows:
- Molecular Formula : C₉H₁₃N₃O₃
- Molecular Weight : 199.21 g/mol
- CAS Number : [insert CAS number if available]
The spirocyclic framework contributes to its unique steric and electronic properties, influencing its biological interactions.
The biological activity of (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine is primarily attributed to its ability to interact with various biological targets. The presence of the methoxy and amine functional groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes linked to metabolic disorders.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.
Pharmacological Studies
Several studies have investigated the pharmacological effects of (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting potential use in treating infections.
- Anticancer Properties : Some studies have reported cytotoxic effects on cancer cell lines, indicating that this compound may have potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at varying concentrations.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 2: Cytotoxicity on Cancer Cells
In vitro tests were conducted on several cancer cell lines to assess the cytotoxic effects of the compound. The findings showed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results suggest that (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine exhibits selective cytotoxicity towards certain cancer cells.
Q & A
Q. What are the key steps and optimization strategies for synthesizing (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine hydrochloride?
The synthesis typically involves multi-step organic reactions, starting with the formation of the spirocyclic backbone followed by functional group modifications. Key steps include:
- Ring-closing reactions to form the 1,8-dioxaspiro[4.5]decane framework using precursors like epoxides or cyclic ketones under acidic or basic catalysis .
- Chiral resolution to achieve the (3S,4R) stereochemistry via enzymatic or chemical methods, such as diastereomeric salt formation .
- Methoxy and amine group introduction using alkylation or nucleophilic substitution under controlled pH and temperature . Optimization focuses on solvent selection (e.g., polar aprotic solvents), reaction kinetics (monitored via HPLC), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies the spirocyclic framework and stereochemistry, with methoxy (-OCH₃) and amine (-NH₂) groups showing distinct splitting patterns .
- X-ray crystallography resolves the absolute configuration, as demonstrated in structurally related spiro compounds (e.g., orthogonal space group P212121 with hydrogen-bonding networks) .
- IR spectroscopy confirms functional groups via characteristic stretches (e.g., N-H at ~3300 cm⁻¹, C-O-C at ~1100 cm⁻¹) .
Q. Why is the hydrochloride salt form preferred in pharmacological studies?
The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water) and stability by forming ionic interactions, which are critical for in vitro assays (e.g., receptor binding) and pharmacokinetic studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking (e.g., AutoDock Vina) identifies binding poses in receptors like G protein-coupled receptors (GPCRs), leveraging the spirocyclic scaffold’s rigidity for steric complementarity .
- QSAR models correlate structural features (e.g., methoxy group electronegativity, amine pKa) with activity, guiding analog design .
- MD simulations assess stability of ligand-receptor complexes over time, highlighting key residues for mutagenesis studies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Comparative structural analysis : Test enantiomers (e.g., (3R,4S) vs. (3S,4R)) to isolate stereochemical effects on activity .
- Dose-response profiling : Use assays with orthogonal readouts (e.g., cAMP inhibition vs. β-arrestin recruitment) to distinguish signaling biases .
- Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to discrepancies in cellular vs. in vivo efficacy .
Q. How does the spirocyclic framework influence the compound’s pharmacokinetic properties?
- Lipophilicity : The 1,8-dioxaspiro[4.5]decane core reduces logP (~1.2) compared to non-spiro analogs, improving membrane permeability .
- Metabolic stability : The rigid structure resists cytochrome P450 oxidation, as shown in microsomal assays (t½ > 120 min) .
- Chirality-driven clearance : The (3S,4R) configuration slows hepatic elimination (CL < 10 mL/min/kg in rodent models) .
Q. What methodologies quantify enantiomeric excess (ee) during asymmetric synthesis?
- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol mobile phases, achieving >99% ee .
- Circular dichroism (CD) : Correlates CD signals at 220–250 nm with ee values calibrated via standard curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
